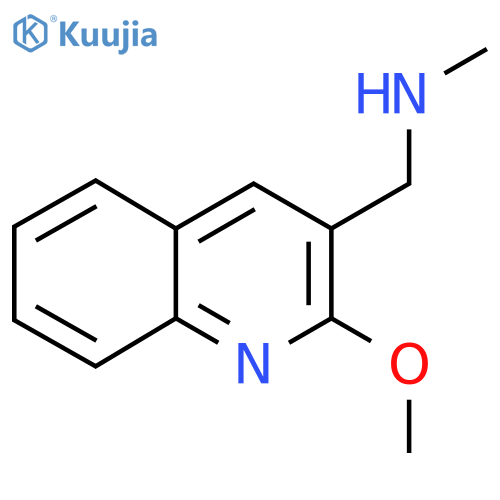Cas no 1095097-39-4 ((2-methoxyquinolin-3-yl)methyl(methyl)amine)

1095097-39-4 structure
商品名:(2-methoxyquinolin-3-yl)methyl(methyl)amine
(2-methoxyquinolin-3-yl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- (2-methoxyquinolin-3-yl)methyl(methyl)amine
- EN300-1867279
- [(2-methoxyquinolin-3-yl)methyl](methyl)amine
- 1095097-39-4
-
- インチ: 1S/C12H14N2O/c1-13-8-10-7-9-5-3-4-6-11(9)14-12(10)15-2/h3-7,13H,8H2,1-2H3
- InChIKey: VNJKJPYBSUDMDR-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C=C2C=CC=CC2=N1)CNC
計算された属性
- せいみつぶんしりょう: 202.110613074g/mol
- どういたいしつりょう: 202.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 34.2Ų
(2-methoxyquinolin-3-yl)methyl(methyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867279-0.1g |
[(2-methoxyquinolin-3-yl)methyl](methyl)amine |
1095097-39-4 | 0.1g |
$691.0 | 2023-09-18 | ||
| Enamine | EN300-1867279-0.25g |
[(2-methoxyquinolin-3-yl)methyl](methyl)amine |
1095097-39-4 | 0.25g |
$723.0 | 2023-09-18 | ||
| Enamine | EN300-1867279-0.5g |
[(2-methoxyquinolin-3-yl)methyl](methyl)amine |
1095097-39-4 | 0.5g |
$754.0 | 2023-09-18 | ||
| Enamine | EN300-1867279-5.0g |
[(2-methoxyquinolin-3-yl)methyl](methyl)amine |
1095097-39-4 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1867279-1g |
[(2-methoxyquinolin-3-yl)methyl](methyl)amine |
1095097-39-4 | 1g |
$785.0 | 2023-09-18 | ||
| Enamine | EN300-1867279-1.0g |
[(2-methoxyquinolin-3-yl)methyl](methyl)amine |
1095097-39-4 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1867279-5g |
[(2-methoxyquinolin-3-yl)methyl](methyl)amine |
1095097-39-4 | 5g |
$2277.0 | 2023-09-18 | ||
| Enamine | EN300-1867279-10g |
[(2-methoxyquinolin-3-yl)methyl](methyl)amine |
1095097-39-4 | 10g |
$3376.0 | 2023-09-18 | ||
| Enamine | EN300-1867279-0.05g |
[(2-methoxyquinolin-3-yl)methyl](methyl)amine |
1095097-39-4 | 0.05g |
$660.0 | 2023-09-18 | ||
| Enamine | EN300-1867279-10.0g |
[(2-methoxyquinolin-3-yl)methyl](methyl)amine |
1095097-39-4 | 10g |
$3376.0 | 2023-06-03 |
(2-methoxyquinolin-3-yl)methyl(methyl)amine 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
1095097-39-4 ((2-methoxyquinolin-3-yl)methyl(methyl)amine) 関連製品
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
